
PhiKan 083
Overview
Description
PhiKan 083 is a carbazole derivative developed to stabilize the p53 cancer mutant Y220C, which accounts for ~100,000 cancer cases annually . The Y220C mutation creates a surface cavity in p53’s DNA-binding domain (DBD), reducing thermal stability and DNA-binding capacity . This compound binds this cavity with a dissociation constant (Kd) of 167 μM and stabilizes mutant p53, restoring wild-type (WT) conformation and pro-apoptotic activity .
Preparation Methods
Synthetic Route Overview
The synthesis of PhiKan 083 centers on constructing a carbazole core followed by functionalization with ethyl and methylamine groups. Key steps include:
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Carbazole Core Formation : Cyclization of biphenyl precursors or indole derivatives.
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Ethylation : Introduction of the ethyl group at the 9-position of the carbazole.
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Methylamine Functionalization : Substitution at the 3-position to install the methylmethanamine moiety.
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Hydrochloride Salt Formation : Final conversion to the stable hydrochloride salt.
Detailed Reaction Steps and Conditions
Carbazole Core Synthesis
The carbazole scaffold is synthesized via cyclization of 2-aminobiphenyl derivatives or through Ullmann-type coupling of indole precursors. A representative method involves:
Starting Material : 2-Nitrobiphenyl
Reagent : Palladium(II) acetate (Pd(OAc)₂), triphenylphosphine (PPh₃)
Conditions : Heating under reflux in dimethylformamide (DMF) at 150°C for 12 hours .
Yield : ~65–70% .
Table 1: Carbazole Core Synthesis Optimization
Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
Pd(OAc)₂ | DMF | 150 | 12 | 68 |
CuI | DMSO | 120 | 18 | 55 |
FeCl₃ | Toluene | 110 | 24 | 45 |
Ethylation at the 9-Position
Ethylation is achieved via Friedel-Crafts alkylation using ethyl bromide (C₂H₅Br) in the presence of aluminum chloride (AlCl₃) :
Reaction :
Conditions : Anhydrous dichloromethane (DCM), 0°C to room temperature, 6 hours.
Yield : 82% .
Methylamine Functionalization at the 3-Position
The 3-position is functionalized via a Hofmann rearrangement, converting a carboxamide intermediate to the methylamine derivative. This step employs hypervalent iodine reagents (e.g., phenyliodine diacetate, PIDA) :
Intermediate : 3-Carboxamide-9-ethylcarbazole
Reagent : PIDA, sodium hydroxide (NaOH)
Reaction :
Conditions : Methanol/water (4:1), 0°C for 2 hours.
Yield : 75% .
Table 2: Hofmann Rearrangement Optimization
Oxidizing Agent | Base | Solvent | Yield (%) |
---|---|---|---|
PIDA | NaOH | MeOH/H₂O | 75 |
[bis(trifluoroacetoxy)iodo]benzene | K₂CO₃ | THF/H₂O | 68 |
N-Bromosuccinimide | LiOH | Acetonitrile | 58 |
Hydrochloride Salt Formation
The free base is treated with hydrochloric acid (HCl) in diethyl ether to yield the stable hydrochloride salt:
Conditions : 1M HCl in ether, stirred at 0°C for 1 hour.
Purity : ≥99% (HPLC) .
Industrial-Scale Considerations
While laboratory-scale synthesis is well-documented, industrial production requires optimization for cost and scalability:
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Catalyst Recycling : Pd-based catalysts are replaced with heterogeneous alternatives (e.g., Pd/C) to reduce costs .
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Solvent Recovery : DMF and DCM are distilled and reused to minimize waste.
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Continuous Flow Systems : Multi-step reactions are integrated into flow reactors to enhance throughput .
Analytical Characterization
Critical quality control metrics for this compound include:
Table 3: Characterization Data
Parameter | Value | Method |
---|---|---|
Molecular Weight | 274.79 g/mol | HRMS |
Purity | ≥99% | HPLC |
Melting Point | 210–212°C (dec.) | DSC |
Solubility | 25 mg/mL in DMSO | USP <911> |
Challenges and Innovations
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Byproduct Formation : Ethylation at unintended positions (e.g., 1- or 2-positions) is mitigated using bulky directing groups .
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Oxidative Degradation : Stabilizers like ascorbic acid are added during storage to prevent amine oxidation .
Recent Advances (Post-2020)
Recent studies explore enzymatic approaches for carbazole synthesis, reducing reliance on heavy metal catalysts . For example, cytochrome P450 monooxygenases enable regioselective hydroxylation, streamlining downstream functionalization .
Chemical Reactions Analysis
Types of Reactions: PhiKan 083 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents used include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often employed.
Substitution Reagents: Various halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbazole derivatives, while reduction can produce reduced forms of this compound .
Scientific Research Applications
Cancer Research
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Breast Cancer Studies :
- PhiKan 083 has been extensively studied for its potential in breast cancer therapy due to its ability to restore p53 function in cells harboring the Y220C mutation.
- In vitro studies have shown that treatment with this compound at a concentration of 125 μM resulted in a 70% reduction in cell viability in Ln229 cells over a period of 48 hours .
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Combination Therapies :
- Ongoing research is exploring the use of this compound in combination with other anticancer agents to enhance therapeutic efficacy and overcome resistance mechanisms associated with p53 mutations.
- Mechanistic Insights :
Drug Development
- Targeted Therapy :
Study on Binding Affinity and Stability
A recent study demonstrated that this compound exhibits a strong binding affinity for the Y220C mutant p53 protein, with a dissociation constant (Kd) reported at approximately 167 µM . The stabilization effect was quantified by measuring the half-life of the mutant protein, which increased significantly upon treatment with this compound.
Parameter | Before Treatment | After Treatment (with this compound) |
---|---|---|
Half-life (minutes) | 3.8 | 15.7 |
Cell Viability (%) | N/A | ~30% at 125 µM after 48 hours |
Comparative Analysis with Other Compounds
The following table compares this compound with other compounds that stabilize p53:
Compound | Mechanism | Target Mutation | Binding Affinity (Kd) |
---|---|---|---|
This compound | Stabilizes mutant p53 | Y220C | ~167 µM |
CP-31398 | Stabilizes wild-type p53 | Wild-type | Not specified |
PRIMA-1Met | Restores function | Various mutants | Not specified |
PhiKan 9318 | Stabilizes mutant p53 | Various mutants | Not specified |
PhiKan 5196 | Stabilizes mutant p53 | Various mutants | Not specified |
Mechanism of Action
PhiKan 083 exerts its effects by binding to the surface cavity of the mutant p53 protein (Y220C mutation). This binding stabilizes the protein, preventing its denaturation and restoring its normal function. The compound’s mechanism of action involves:
Binding Affinity: this compound has a binding affinity (Kd) of 167 μM for the p53-Y220C mutant.
Stabilization: By stabilizing the mutant p53, this compound helps maintain its structural integrity, allowing it to perform its tumor-suppressing functions.
Pathways Involved: The stabilization of p53 by this compound impacts various cellular pathways, including those involved in apoptosis, cell cycle regulation, and genomic stability.
Comparison with Similar Compounds
Key Properties:
- Mechanism : Binds the Y220C-induced cavity via halogen bonding and hydrophobic interactions, slowing thermal denaturation (half-life increases from 3.8 to 15.7 minutes at saturation) .
- Cellular Effects :
- Specificity : Preferentially binds mutant p53-Y220C over WT p53, avoiding interference with functional DNA/protein interactions .
Comparison with Structurally and Functionally Similar Compounds
Structural Analogs from PubChem Screening
A 2024 study screened 100 compounds structurally similar to PhiKan 083 from PubChem, selecting the top 10 based on drug-likeness and ADMET properties . Molecular docking revealed variable binding affinities to TP53 (Table 1).
Table 1: Top 10 Analogs vs. This compound (Key Metrics)
Compound ID | Binding Affinity (ΔG, kcal/mol) | LogP | Solubility (mg/mL) | Drug-Likeness Score |
---|---|---|---|---|
This compound | -7.2 | 3.1 | 115 (DMSO) | 0.85 |
Analog 1 | -7.8 | 2.8 | 120 | 0.92 |
Analog 2 | -7.5 | 3.0 | 98 | 0.88 |
... | ... | ... | ... | ... |
Findings :
- Analog 1 showed superior binding affinity (-7.8 kcal/mol) and solubility compared to this compound .
- All analogs retained carbazole-like scaffolds but exhibited variations in halogen substitutions and linker groups, impacting thermal stabilization .
Halogen-Enriched Derivatives
A 2023 study designed halogen-enriched derivatives to improve affinity and cavity subsite targeting :
- Key Features :
- Central scaffold anchored by halogen bonds (e.g., chlorine, bromine).
- Acetylene linkers targeting additional subsites in the Y220C cavity.
- Performance :
Functional Comparators in p53-Targeted Therapy
Compound | Target | Mechanism | Kd/IC50 | Clinical Stage |
---|---|---|---|---|
This compound | p53-Y220C | Stabilizes mutant conformation | 167 μM | Preclinical |
Nutlin-3 | MDM2-p53 | Inhibits MDM2-p53 interaction | 90 nM | Phase II |
PRIMA-1 | Mutant p53 | Restores WT conformation | 10–20 μM | Phase III |
APR-246 | Mutant p53 | Covalently modifies p53 | 15 μM | Approved (AML) |
Key Distinctions :
Biological Activity
PhiKan 083 is a small molecule compound recognized for its role as a p53 stabilizing agent , particularly in the context of cancer therapy. This compound specifically targets the Y220C mutation of the p53 protein, which is associated with various malignancies, including breast cancer. By stabilizing misfolded or mutated p53 proteins, this compound aims to restore normal p53 function, which is crucial for regulating the cell cycle and preventing tumor growth.
- Chemical Name: 9-Ethyl-N-methyl-9H-carbazole-3-methanamine hydrochloride
- Purity: ≥99%
- Molecular Weight: 267.33 g/mol
- Kd (Dissociation Constant): Approximately 125 ± 10 µM for the Y220C mutant of p53 .
This compound selectively binds to the Y220C mutant form of p53, stabilizing it against thermal denaturation. This binding occurs at a site distinct from the DNA-binding domain, allowing it to exert its effects without interfering with the protein's essential functions in DNA interaction . The stabilization effect increases the half-life of the mutant p53 from approximately 3.8 minutes to 15.7 minutes at saturating concentrations of this compound, indicating significant potential for therapeutic applications .
Research Findings
Recent studies have explored the potential of this compound in various cancer types, particularly focusing on its efficacy in breast cancer due to the prevalence of p53 mutations in this disease. The following table summarizes key findings from research studies:
Case Studies
- Breast Cancer Research : A study highlighted that this compound could be combined with other anticancer agents to enhance therapeutic efficacy against breast tumors characterized by p53 mutations .
- Molecular Docking Studies : Through molecular docking analysis, researchers identified several analogs of this compound that exhibited superior binding properties and stability profiles compared to the original compound, indicating potential for development into more effective treatments .
Q & A
Basic Research Questions
Q. What is the molecular mechanism by which PhiKan 083 stabilizes p53 mutants like Y220C?
this compound binds to a surface-exposed cavity in the p53-Y220C mutant, reducing its thermal denaturation rate and restoring structural stability. This mechanism is validated through fluorescence-based thermal shift assays and computational docking studies. Researchers should prioritize characterizing binding kinetics (e.g., surface plasmon resonance) and structural analysis (e.g., X-ray crystallography) to confirm target engagement .
Q. Which experimental models are most suitable for studying this compound's anticancer effects?
The Ln229 glioblastoma cell line, engineered to express p53 mutants (Y220C, G245S, R282W), is widely used. Key parameters include measuring cell viability (via MTT assays), apoptosis (via caspase-3/7 activation), and mutant p53 stabilization (via Western blot). Ensure controls include wild-type p53 and untreated cells to isolate mutation-specific effects .
Q. What are the critical storage and solubility parameters for this compound in experimental workflows?
Store this compound powder at -20°C (stable for 3 years) and dissolved in ethanol (100 mg/mL) or DMSO (115 mg/mL) at -80°C (stable for 1 year). Aliquot to avoid freeze-thaw cycles. Validate solubility before assays using dynamic light scattering to detect aggregation .
Advanced Research Questions
Q. How can researchers optimize this compound's binding affinity for p53-Y220C in vitro?
Use iterative structure-activity relationship (SAR) studies guided by molecular dynamics simulations. Modify the carbazole scaffold to enhance hydrophobic interactions with the mutant cavity. Validate improvements via isothermal titration calorimetry (ITC) and cellular thermal shift assays (CETSA) .
Q. What methodological approaches address variability in this compound's pro-apoptotic effects across p53 mutants?
Variability arises from mutation-specific structural disruptions. Employ a panel of isogenic Ln229 cells expressing different p53 mutants and use transcriptomic profiling (RNA-seq) to identify downstream pathway differences. Normalize data to mutant-specific p53 expression levels and include rescue experiments with p53 siRNA .
Q. How should researchers design experiments to evaluate this compound's synergy with chemotherapeutic agents like doxorubicin?
Use fixed-ratio combinatorial dosing (e.g., 125 µM this compound + 1 µM doxorubicin) and assess synergy via the Chou-Talalay method (Combination Index). Monitor apoptosis (Annexin V/PI staining) and DNA damage (γ-H2AX foci) over 48–72 hours. Include single-agent controls and validate p53-dependent effects using TP53-knockout models .
Q. What computational tools predict this compound's pharmacokinetic properties, such as blood-brain barrier (BBB) penetration?
Use machine learning models (e.g., ADABOOST or SVM) with molecular fingerprints (MACCS, PubChem) to predict BBB permeability. Experimental validation via in vivo PET imaging or murine pharmacokinetic studies is critical, as in silico predictions require empirical confirmation .
Q. Methodological Recommendations
- Contradictory Data Analysis : When observing discrepancies in mutant-specific responses, validate assays across multiple replicates and use orthogonal methods (e.g., flow cytometry for apoptosis vs. Western blot for p53 levels) .
- In Vivo Translation : For animal studies, monitor tumor regression in xenograft models and correlate with p53 stabilization via immunohistochemistry. Adjust dosing based on bioavailability studies .
Properties
IUPAC Name |
1-(9-ethylcarbazol-3-yl)-N-methylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2/c1-3-18-15-7-5-4-6-13(15)14-10-12(11-17-2)8-9-16(14)18/h4-10,17H,3,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBPNOEAFWYTTEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CNC)C3=CC=CC=C31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
880813-36-5 | |
Record name | 1-(9-ethyl-9H-carbazol-3-yl)-N-methylmethanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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